

Unveiling ACP-319: A Comparative Analysis in B-Cell Malignancies

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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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This guide provides a comprehensive analysis of **ACP-319**, a second-generation, selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ), and its validation in various cancer models. Primarily investigated in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, **ACP-319** has shown activity in preclinical models of aggressive lymphomas and clinical trials for relapsed/refractory B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative PI3K inhibitors and supporting experimental data.

Executive Summary

ACP-319 targets the PI3K δ signaling pathway, a critical component of the B-cell receptor (BCR) pathway that is frequently dysregulated in B-cell cancers. While showing dose-dependent antitumor activity as a monotherapy in early clinical studies, its most significant validation comes from its synergistic effects when combined with the BTK inhibitor acalabrutinib. This combination therapy has demonstrated notable efficacy in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a historically difficult-to-treat subtype. However, further development of **ACP-319** is not currently planned. This guide presents the available data to inform future research and development in the field of targeted cancer therapy.

Data Presentation

Preclinical Efficacy: In Vitro IC50 Values of PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PI3K inhibitors across different lymphoma and leukemia cell lines. This data provides a comparative view of their potency.

Drug	Target(s)	Cell Line	Cancer Type	IC50 (nM)	Reference
ACP-319	PI3Kδ	TMD8	ABC DLBCL	Data not available	
OCI-Ly-10	ABC DLBCL	Data not available			
JEKO1	Mantle Cell Lymphoma	Data not available			
REC1	Mantle Cell Lymphoma	Data not available			
Idelalisib	PI3Kδ	Various	Follicular Lymphoma	19	[1]
MEC1	Chronic Lymphocytic Leukemia	20,400	[2]		
CLL PBMCs	Chronic Lymphocytic Leukemia	2.9	[2]		
Duvelisib	PI3Kδ/γ	Various	B-cell malignancies	2.5 (for PI3Kδ)	[3][4][5]
Jurkat	T-cell Leukemia	1,900	[6]		
Umbralisib	PI3Kδ/CK1ε	Various	Hematological Malignancies	22.2 (EC50)	[7]

Note: Direct IC50 values for **ACP-319** in the specified lymphoma cell lines were not publicly available in the reviewed literature.

Clinical Efficacy: Acalabrutinib and ACP-319 Combination Therapy

The following table presents the clinical efficacy of acalabrutinib in combination with **ACP-319** in a Phase 1/2 study (NCT02328014) involving patients with relapsed/refractory B-cell non-Hodgkin lymphoma.^{[3][6]}

Cancer Subtype	Treatment	Overall Response Rate (ORR)	Complete Response (CR) Rate
non-GCB DLBCL	Acalabrutinib (100 mg BID) + ACP-319 (50 mg BID)	63%	25%
GCB DLBCL	Acalabrutinib (100 mg BID) + ACP-319 (50 mg BID)	0%	0%

Preclinical Survival Study: CLL Mouse Model

In a preclinical study using a chronic lymphocytic leukemia (CLL) mouse model, the combination of acalabrutinib and **ACP-319** demonstrated a significant survival advantage over single-agent therapy.

Treatment Group	Median Survival (days from cell injection)
Vehicle	~32
Acalabrutinib	~36
ACP-319	~36
Acalabrutinib + ACP-319	55.5

Experimental Protocols

Preclinical In Vitro Lymphoma Cell Line Studies

Objective: To evaluate the in vitro activity of acalabrutinib and **ACP-319**, alone and in combination, on the proliferation and signaling pathways of aggressive lymphoma cell lines.

Cell Lines:

- Activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL): TMD8, OCI-Ly-10[8]
- Mantle cell lymphoma (MCL): JEKO1, REC1[8]

Methodology:

- Cell Culture: Cells were cultured in appropriate media and conditions as per standard protocols for each cell line.
- Drug Treatment: Cells were treated with acalabrutinib (1 or 2 $\mu\text{mol/l}$) and/or **ACP-319** (1 or 2 $\mu\text{mol/l}$) for 4 or 24 hours. A DMSO control was used.[8]
- Western Blot Analysis: Following treatment, cell lysates were collected and subjected to western blotting to analyze the phosphorylation status of key signaling proteins, including AKT and ERK. Vinculin was used as a loading control.[8]

Clinical Trial: Acalabrutinib in Combination with ACP-319 (NCT02328014)

Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of acalabrutinib in combination with **ACP-319** in patients with relapsed/refractory B-cell malignancies.[9]

Study Design: A phase 1/2, open-label, multicenter study.

- Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg BID) with escalating doses of **ACP-319** (25, 50, and 100 mg BID) to determine the maximum tolerated dose (MTD).[9]
- Part 2 (Dose Expansion): Patients with GCB and non-GCB DLBCL received acalabrutinib at the fixed dose and **ACP-319** at the MTD established in Part 1.[9]

Key Inclusion Criteria:

- Adults with relapsed/refractory B-cell non-Hodgkin lymphoma.
- ECOG performance status of ≤ 2 .

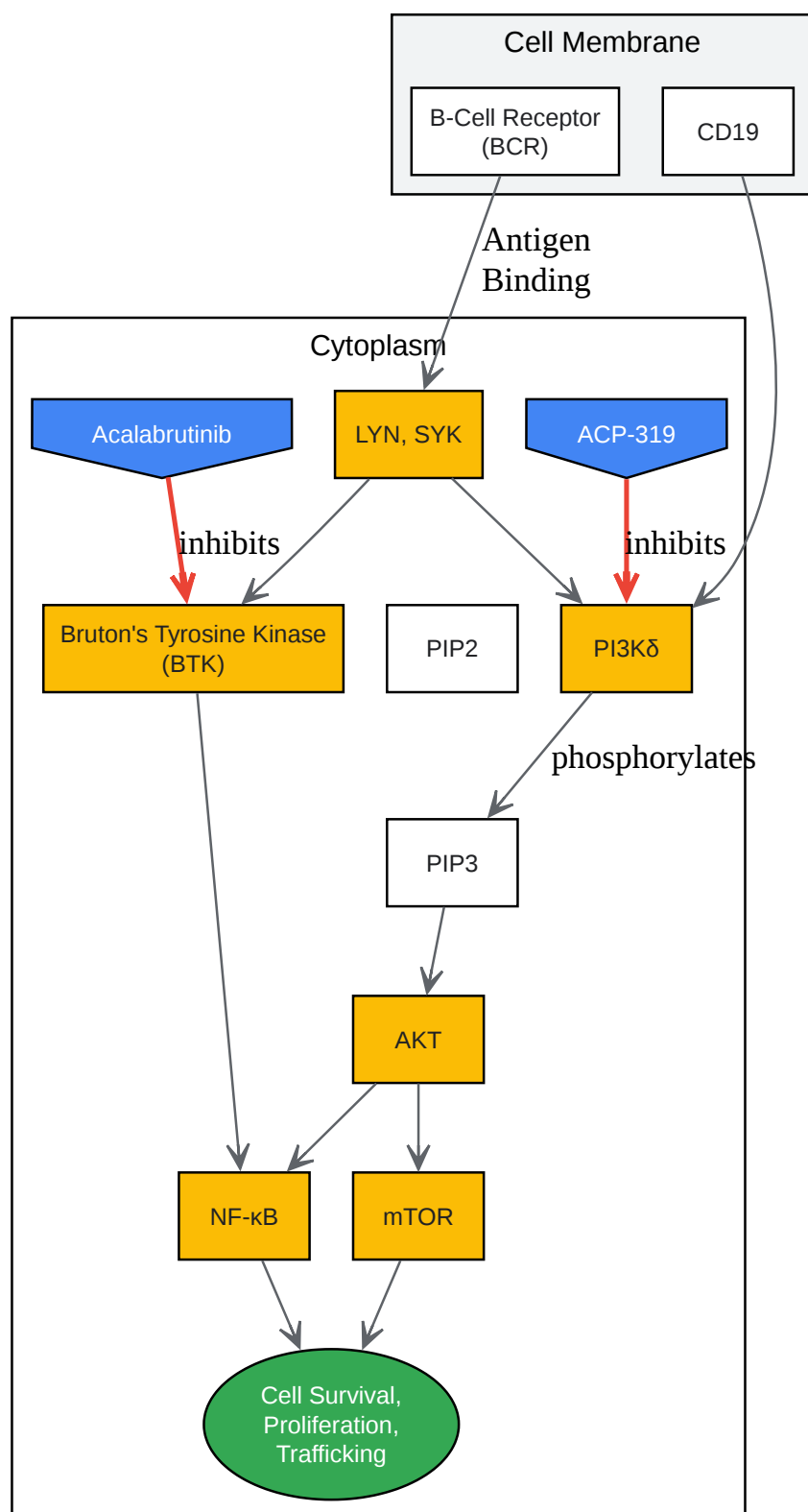
Key Exclusion Criteria:

- Prior allogeneic stem cell transplant.
- CNS involvement by lymphoma.

Endpoints:

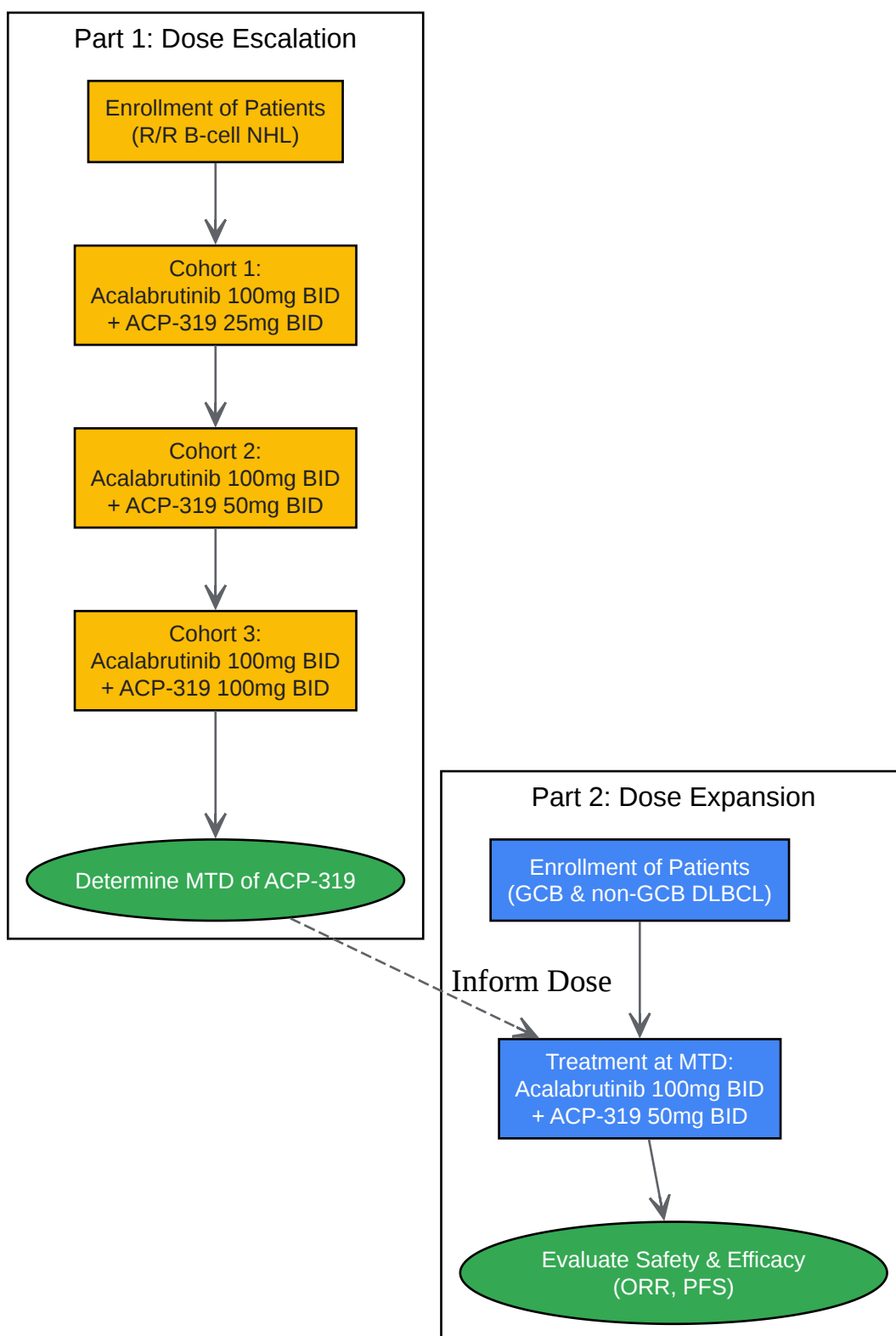
- Primary: Safety and determination of the MTD.
- Secondary: Overall response rate (ORR), duration of response, progression-free survival (PFS), pharmacokinetics, and pharmacodynamics.

Mandatory Visualization



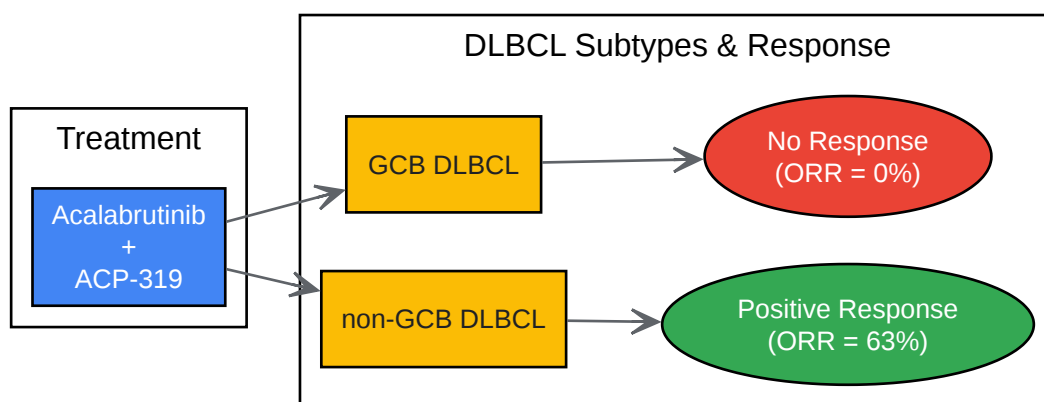
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Caption: BCR signaling pathway and points of inhibition by acalabrutinib and **ACP-319**.



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Caption: Workflow of the Phase 1/2 clinical trial for acalabrutinib and **ACP-319**.



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